1-(2-Bromophenyl)-N-isopropylmethanesulfonamide
Description
Properties
IUPAC Name |
1-(2-bromophenyl)-N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALWTXNQGBIHBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromobenzenesulfonyl Chloride
The foundational step involves diazotization of 2-bromoaniline followed by sulfonation. A modified protocol from CN117551005A outlines:
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Diazotization : 2-Bromoaniline is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
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Sulfonation : The diazonium salt reacts with SO₂ in the presence of CuCl₂, yielding 2-bromobenzenesulfonyl chloride.
Reaction Conditions :
Coupling with Isopropylamine
The sulfonyl chloride reacts with isopropylamine in a nucleophilic substitution reaction. A procedure adapted from US20030236437A1 employs:
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Base-Mediated Coupling :
Key Data :
| Parameter | Value |
|---|---|
| Molar Ratio (R1:R2) | 1:1.5 (sulfonyl chloride:amine) |
| Reaction Time | 3–7 hours |
| Purity (HPLC) | >98% |
Method 2: Direct Alkylation of Sulfonamide
Alkylation of N-H Sulfonamide
A one-pot method from PMC8046889 modifies the sulfonamide’s nitrogen using isopropyl bromide:
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Substrate : N-(2-bromophenyl)methanesulfonamide
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Alkylating Agent : Isopropyl bromide
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Base : LiH or K₂CO₃
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Solvent : DMF or THF
Optimized Conditions :
Challenges and Solutions
-
Regioselectivity : Competing O-alkylation is mitigated by using bulky bases (e.g., LiH).
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Byproducts : Bis-alkylated products (<5%) are removed via column chromatography (hexane:EtOAc = 15:1).
Method 3: Reductive Amination Approach
Synthesis via Schiff Base Intermediate
A less common route involves reductive amination, as demonstrated in EP3131906B1:
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Formation of Imine : 2-Bromobenzenesulfonyl chloride reacts with acetone to form a sulfonyl imine.
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Reduction : NaBH₄ or H₂/Pd-C reduces the imine to the secondary amine.
Reaction Metrics :
| Step | Conditions | Yield |
|---|---|---|
| Imine Formation | Et₃N, CH₂Cl₂, 25°C, 12h | 85% |
| Reduction | NaBH₄, MeOH, 0°C, 1h | 70% |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Sulfonyl Chloride | High purity, scalable | Multi-step, hazardous Cl₂/SO₂ |
| Direct Alkylation | One-pot, simple workup | Moderate yields |
| Reductive Amination | Avoids sulfonyl chlorides | Lower overall yield |
Chemical Reactions Analysis
1-(2-Bromophenyl)-N-isopropylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced products.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Sulfonamides, including 1-(2-Bromophenyl)-N-isopropylmethanesulfonamide, are known for their antibacterial properties. They inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate necessary for folic acid synthesis in bacteria. This mechanism is critical for developing new antibiotics against resistant strains.
- Anticancer Research : Recent studies have indicated that sulfonamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's structure allows it to interact with various cellular targets involved in cancer progression.
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Biological Studies
- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for specific enzymes related to metabolic pathways. This property is essential for understanding drug interactions and developing new therapeutic agents.
- In Vivo Studies : Animal models have been used to evaluate the efficacy of this compound against various diseases, including infections caused by resistant bacteria and certain types of tumors.
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Chemical Synthesis
- Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules, which are utilized in pharmaceuticals and agrochemicals.
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Industrial Applications
- Material Science : Its unique chemical properties make it suitable for developing new materials with specific characteristics, such as polymers that exhibit enhanced thermal stability or chemical resistance.
Table 1: Comparison of Biological Activities
Case Studies
- Antimicrobial Efficacy Against Resistant Strains
- Anticancer Activity
- Enzyme Inhibition Studies
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s isopropyl group introduces steric bulk but lower polarity compared to the 4-cyanophenyl group in the analog from .
- Molecular Weight Trends: The 4-cyanophenyl analog has a higher molecular weight (351.22 g/mol) due to the aromatic nitrile group, while the oxazole-containing compound has the highest weight (358.45 g/mol) due to its complex heterocyclic structure.
Reactivity and Functional Group Analysis
- Sulfonamide Acidity: The isopropyl group in the target compound is less electron-withdrawing than the 4-cyanophenyl group in ’s analog , suggesting that the latter may have a lower pKa, increasing its deprotonation tendency in basic conditions.
- Heterocyclic Influence : The oxazole ring in ’s compound introduces a rigid, planar structure that could enhance binding to biological targets via π-π interactions or hydrogen bonding.
Hypothetical Pharmacological Implications
- The target compound’s isopropyl group may reduce metabolic stability compared to the 4-cyanophenyl analog , which could resist oxidative degradation.
Biological Activity
1-(2-Bromophenyl)-N-isopropylmethanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a bromophenyl group and a sulfonamide moiety, suggests a range of biological activities. This article aims to summarize the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H14BrN1O2S1
- Molecular Weight : 303.21 g/mol
This compound features a bromine atom that may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The sulfonamide group is known for its ability to form hydrogen bonds, enhancing binding affinity to target proteins, including enzymes and receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Research has shown that sulfonamides possess antimicrobial properties. A study highlighted the effectiveness of similar sulfonamide derivatives against bacterial strains, suggesting that this compound may exhibit comparable activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Sulfonamide | S. aureus | 16 µg/mL |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been investigated in vitro. Studies indicate that related compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
Study on Pain Management
A notable study examined the analgesic properties of compounds similar to this compound. These compounds were tested in animal models for their ability to alleviate pain through modulation of opioid receptors.
- Findings : The tested compounds showed significant anti-nociceptive effects, demonstrating the potential for developing new pain management therapies.
Neuroprotective Properties
Research into neuroprotective agents has suggested that sulfonamides can protect against neuronal damage. In models of neurodegenerative diseases, compounds with similar structures have shown promise in preserving neuronal integrity and function.
Q & A
Q. What are the optimized synthetic routes for 1-(2-Bromophenyl)-N-isopropylmethanesulfonamide, and how can purity be ensured?
Methodological Answer: The synthesis typically involves a sulfonylation reaction between 2-bromophenylmethanesulfonyl chloride and isopropylamine. Key steps include:
- Reaction Conditions: Conduct the reaction in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen to minimize hydrolysis. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
- Purification: Recrystallization from ethanol/water (7:3 v/v) yields crystals with >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
- Yield Optimization: Stoichiometric excess of isopropylamine (1.2 eq) improves yield to ~85%.
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Anhydrous DCM | |
| Base | Triethylamine (1.5 eq) | |
| Purification Method | Ethanol/water recrystallization | |
| Purity Assessment | HPLC (C18, 220 nm) |
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (CDCl₃, 400 MHz): Confirm bromophenyl (δ 7.3–7.6 ppm) and isopropyl (δ 1.2–1.4 ppm) groups.
- ¹³C NMR : Verify sulfonamide linkage (C-SO₂ at ~55 ppm) .
- Infrared Spectroscopy (IR): Detect sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P2₁/c space group) .
Q. Table 2: Key Spectral Benchmarks
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | Isopropyl CH₃ (δ 1.2 ppm) | |
| ¹³C NMR | Sulfonamide C (δ 55 ppm) | |
| IR | S=O stretches (~1300 cm⁻¹) | |
| X-ray | Bond angles (C-S-N ~105°) |
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be systematically resolved?
Methodological Answer: Contradictions often arise from impurities or stereochemical variations. Follow this protocol:
- Step 1: Re-run NMR with higher resolution (e.g., 600 MHz) and deuterated solvents (DMSO-d₆ vs. CDCl₃) to identify solvent artifacts .
- Step 2: Perform mass spectrometry (HRMS) to detect molecular ion peaks (e.g., [M+H]⁺ at m/z 332.03) and rule out byproducts .
- Step 3: Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can clarify spatial proximity of bromophenyl and sulfonamide groups .
Q. What strategies are effective for studying the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) in N₂ atmosphere (heating rate 10°C/min). Melting point (mp) data from analogs (e.g., mp 65–66°C for bromophenyl derivatives) suggest stability up to 150°C .
- Photodegradation: Expose to UV light (254 nm) and monitor via HPLC. Use amber vials for light-sensitive samples .
- Hydrolytic Stability: Incubate in buffer solutions (pH 2–12) at 37°C. Sulfonamides generally degrade in strong acids (pH <2) via cleavage of the S-N bond .
Q. How can crystallography data inform structure-activity relationships (SAR) for this compound?
Q. Table 3: Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | Monoclinic P2₁/c | |
| Bond Length (C-Br) | 1.89 Å | |
| H-bond Donor/Acceptor | Sulfonamide O as acceptor |
Q. What computational methods are recommended to predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers (e.g., bromine atom as leaving group) .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model SN2 mechanisms .
- Software Tools: Use Gaussian 16 (B3LYP/6-311+G(d,p)) for geometry optimization and NBO analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
